1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン

概要

説明

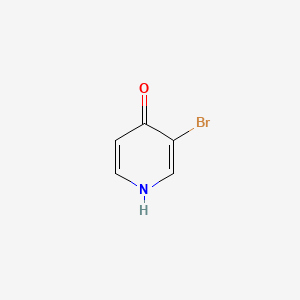

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine (2-DMPP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 92 °C. 2-DMPP has been used in a wide range of scientific research applications, including organic synthesis, drug development, and biochemical and physiological studies. It has been used as a catalyst in organic synthesis and as a drug in the treatment of certain diseases. In addition, 2-DMPP has been studied for its potential application in biochemistry and physiology. In

科学的研究の応用

複素環式化合物の合成

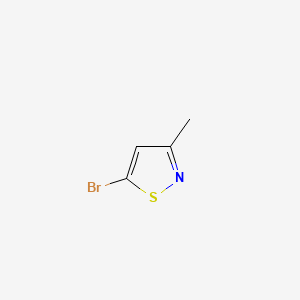

“1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン”は、1-(チアゾロ[4,5-b]ピリジン-2-イル)ヒドラジンとアセチルアセトンとの反応によって、71%の収率で合成できます . この合成プロセスは、複素環式化合物の分野において重要です .

構造解析

“1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン”の構造は、単結晶X線構造解析および1Hおよび13C{1H}NMR分光法によって特徴付けられました . これは、この化合物の特性と用途を研究している研究者にとって貴重な情報となります .

生物活性

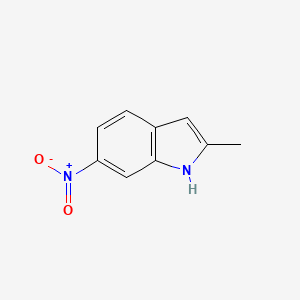

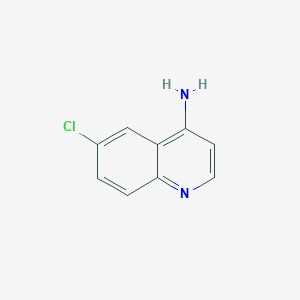

“1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン”を含むチアゾールやピラゾールなどの複素環式化合物は、その多様な生物活性のために、創薬分野において多くの研究の注目を集めています . これらの活性には、抗菌活性、抗真菌活性、抗炎症活性、抗腫瘍活性などがあります .

抗リーシュマニア活性

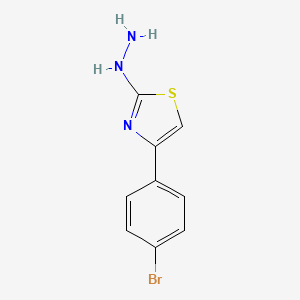

“1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン”を含むいくつかのヒドラジン結合ピラゾールは、強力な抗リーシュマニア活性を示しています . 例えば、化合物13は、優れた抗前鞭毛体活性を示しました .

抗マラリア活性

同じヒドラジン結合ピラゾールは、有望な抗マラリア活性も示しています . 特に、化合物14および15は、マラリア原虫ベルギー株に対してより優れた阻害効果を示しました .

分子ドッキング研究

“1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン”の強力なin vitro抗前鞭毛体活性を正当化するために、分子ドッキング研究が行われました . この種の研究は、創薬と開発の分野において非常に重要です .

ピラゾラート配位子錯体の調製

“1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン”は、ピラゾラート配位子錯体を調製するための一般的な試薬です . これらの錯体は、配位化学において様々な用途があります .

抗菌活性

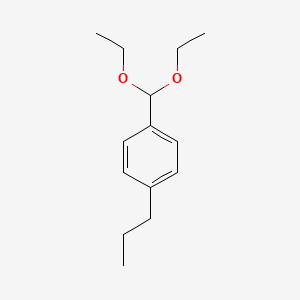

“1-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリジン”の誘導体は、抗菌活性を示しています . これは、新しい抗菌剤の開発のための潜在的な候補となっています .

作用機序

Target of Action

Pyrazole derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrazole derivatives, in general, have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound has a predicted density of 1.11±0.1 g/cm3 .

Result of Action

Pyrazole derivatives have been found to exhibit a range of biological activities .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

Heterocyclic compounds such as thiazoles and pyrazoles have been shown to possess varied biological activities, suggesting potential for future research and development in the field of drug design . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .

特性

IUPAC Name |

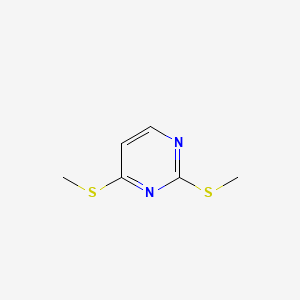

2-(3,5-dimethylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJACDPPPOAZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350338 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-71-3 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

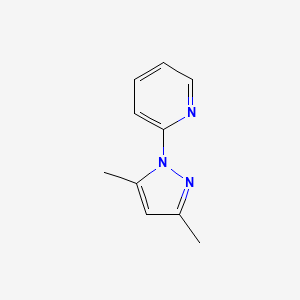

Q1: What is the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in the iridium(III) complexes described in the research?

A1: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, often abbreviated as dmpzpy, acts as an ancillary N^N ligand in a series of cationic bis-cyclometallated iridium(III) complexes. [, ] These complexes have the general formula [Ir(C^N)2(N^N)]+, where C^N represents a cyclometallating ligand like 2-(4-methylsulfonylphenyl)pyridine or 2-(3-methylsulfonylphenyl)pyridine. Dmpzpy coordinates to the iridium(III) center through its two nitrogen atoms, forming a stable six-membered metallacycle. []

Q2: How does the choice of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine as an ancillary ligand influence the photoluminescent properties of the iridium(III) complexes?

A2: While the research doesn't directly compare dmpzpy to other ancillary ligands, it highlights the impact of the overall complex structure on photoluminescence. The combination of dmpzpy with the chosen cyclometallating ligands results in green or blue emitters. [] For instance, complexes containing dmpzpy exhibit structured emission maxima at 491 nm and 523 nm or 463 nm and 493 nm in acetonitrile solution, depending on the position of the methylsulfonyl group on the cyclometallating ligand. [] The research emphasizes that these emissions originate from a triplet excited state with a ligand-centered (3LC) character, as supported by theoretical calculations and experimental observations like the structured emission profile and lack of rigidochromic shift. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。